Coumarin-6-carboxaldehyde
Overview
Description
Coumarin-6-carboxaldehyde, also known as 2-oxo-2H-chromene-6-carbaldehyde, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its aromatic structure, which includes a benzopyrone core with an aldehyde group at the 6-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Coumarin-6-carboxaldehyde, like other coumarins, primarily targets the Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics .
Mode of Action
The strength of their binding to the target is augmented by additional interactions involving the substituents present on the coumarin scaffold .
Biochemical Pathways
Coumarins are secondary metabolites originating from the phenylpropanoid pathway . They undergo various modifications, contributing to their diverse biological and therapeutic properties . The biosynthesis of coumarin from 4′-coumaroyl-S-CoA central metabolite takes place through the 6′-hydroxylation, the trans > cis isomerization of the exocyclic double bond, and the final lactonization/cyclization reaction .
Pharmacokinetics
Coumarins generally exhibit variable absorption, distribution, metabolism, and excretion (adme) properties . These properties significantly impact the bioavailability of the compound.
Result of Action
Coumarins are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects . They also play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Analysis
Biochemical Properties
Coumarin-6-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of other compounds . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and improving neurological function . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can influence gene expression by binding to DNA and transcription factors . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For this compound, the specific phenol used is 2-hydroxybenzaldehyde, which undergoes cyclization to form the desired product.
Another method involves the Vilsmeier-Haack reaction, where 2-hydroxybenzaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the coumarin ring with an aldehyde group at the 6-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Coumarin-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Coumarin-6-carboxylic acid.
Reduction: Coumarin-6-carbinol.
Substitution: Halogenated coumarins, such as 6-bromocoumarin.
Scientific Research Applications
Chemistry
In chemistry, Coumarin-6-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its reactive aldehyde group allows for the formation of Schiff bases, which are important intermediates in organic synthesis.
Biology
In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and tracking biological molecules and processes.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. They exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties are exploited in the manufacture of optical brighteners and fluorescent markers.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, lacking the aldehyde group at the 6-position.
Coumarin-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.
7-Hydroxycoumarin: A hydroxylated derivative of coumarin.
Uniqueness
Coumarin-6-carboxaldehyde is unique due to the specific positioning of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-oxochromene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370977 | |
Record name | Coumarin-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-26-7 | |
Record name | Coumarin-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2H-chromene-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?
A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].
Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?
A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.
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